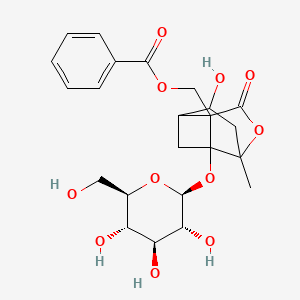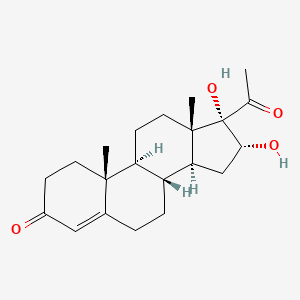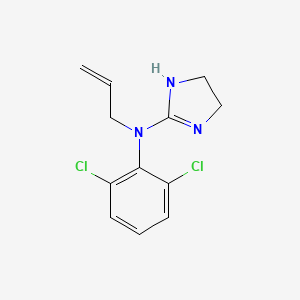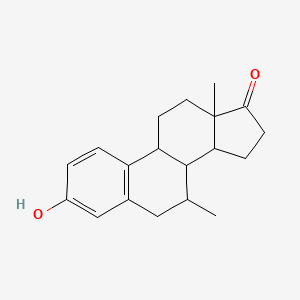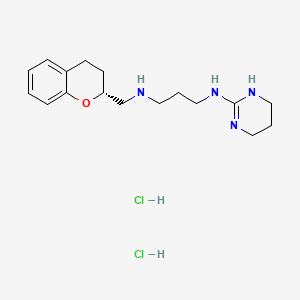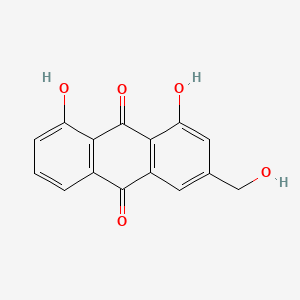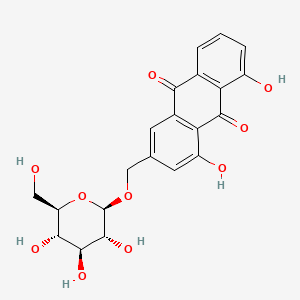
N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- In vitro experiments have demonstrated that ARP 100 effectively inhibits MMP-2 activity with an IC50 value of 12 nM .
- Notably, ARP 100 exhibits anti-invasive properties similar to the reference drug CGS27023A in a fibrosarcoma cell line (HT1080) invasion model .
- Among four analyzed ligands, ARP 100 stands out as the most selective, possibly due to its large P10 substituent, which remains rigid and cannot form hydrogen bonds or interact with the MMP-1 S10 pocket .
Matrix Metalloproteinase-2 (MMP-2) Inhibition
Silicon Chip Experiments
Anti-Androgenic Effects
Wirkmechanismus
Target of Action
ARP 100, also known as N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide, primarily targets matrix metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme involved in the breakdown of extracellular matrix components, playing a crucial role in tissue remodeling, angiogenesis, and metastasis of cancer cells .
Mode of Action
ARP 100 inhibits MMP-2 by binding to its active site, specifically interacting with the S1’ pocket . This interaction prevents MMP-2 from cleaving its substrates, thereby inhibiting its enzymatic activity . The inhibition of MMP-2 reduces the degradation of the extracellular matrix, which is essential for cancer cell invasion and metastasis .
Biochemical Pathways
By inhibiting MMP-2, ARP 100 affects several biochemical pathways:
- Extracellular Matrix Degradation : Inhibition of MMP-2 prevents the breakdown of collagen and other matrix components, reducing tissue remodeling and cancer cell invasion .
- Angiogenesis : MMP-2 is involved in the formation of new blood vessels. Its inhibition can reduce angiogenesis, limiting the supply of nutrients and oxygen to tumors .
- Cell Migration : MMP-2 activity is crucial for cell migration. ARP 100’s inhibition of MMP-2 can reduce the migratory capacity of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of ARP 100, including its absorption, distribution, metabolism, and excretion (ADME), are essential for understanding its bioavailability and efficacy:
- Absorption : ARP 100 is typically administered in a form that ensures adequate absorption, often dissolved in DMSO for in vitro studies .
- Distribution : Once absorbed, ARP 100 distributes throughout the body, targeting tissues where MMP-2 is active .
- Metabolism : The compound undergoes metabolic processes, likely involving hepatic enzymes, although specific pathways are not well-documented .
- Excretion : ARP 100 and its metabolites are excreted through renal and hepatic pathways .
Result of Action
The inhibition of MMP-2 by ARP 100 leads to several molecular and cellular effects:
- Reduced Invasion and Metastasis : By preventing extracellular matrix degradation, ARP 100 reduces the invasive and metastatic potential of cancer cells .
- Decreased Angiogenesis : Limiting new blood vessel formation starves tumors of necessary nutrients and oxygen .
- Altered Cell Migration : The compound’s action on MMP-2 reduces the ability of cancer cells to migrate, further inhibiting metastasis .
Action Environment
Environmental factors can influence the efficacy and stability of ARP 100:
- pH Levels : The compound’s stability and activity can be affected by the pH of the surrounding environment. Optimal activity is usually maintained in physiological pH .
- Temperature : ARP 100 should be stored at low temperatures to maintain stability. It is typically stored at -20°C for long-term stability .
- Solvent : The choice of solvent, such as DMSO, can impact the solubility and bioavailability of ARP 100 .
Eigenschaften
IUPAC Name |
N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13(2)24-19(12-17(20)18-21)25(22,23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,21H,12H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGLPDURIUEELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434718 | |
| Record name | ARP 100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide | |
CAS RN |
704888-90-4 | |
| Record name | ARP 100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of ARP-100?
A1: ARP-100 acts by selectively inhibiting the activity of MMP-2 [, , , , , ]. MMP-2 is a zinc-dependent protease involved in extracellular matrix remodeling and implicated in various pathological conditions like cardiac injury and cancer metastasis.
Q2: How does ARP-100's inhibition of MMP-2 impact cardiac injury?
A2: Research suggests that ARP-100's cardioprotective effects stem from preventing the degradation of key proteins involved in cardiac function. For instance, ARP-100 prevents the MMP-2-mediated degradation of SERCA2a, a protein crucial for calcium handling and muscle relaxation in cardiomyocytes [, ]. This protective effect is linked to improved recovery of cardiac mechanical function after ischemia-reperfusion injury [].
Q3: Can you elaborate on the role of ARP-100 in modulating intracellular calcium transients in cardiomyocytes?
A3: Studies show that doxorubicin, a chemotherapeutic agent known to cause cardiotoxicity, increases oxidative stress and activates MMP-2 in cardiomyocytes []. This activation disrupts intracellular calcium handling, leading to decreased amplitude and frequency of calcium transients. Importantly, ARP-100 treatment attenuates these doxorubicin-induced disruptions, suggesting its potential in mitigating cardiotoxicity [].
Q4: How does ARP-100 affect tumor cell behavior?
A4: In melanoma cells (MV3), ARP-100 effectively counteracted the invasion-promoting effects of lisinopril, an ACE inhibitor []. This suggests that ARP-100 might regulate tumor cell invasiveness by modulating MMP-2 activity, which is known to be involved in extracellular matrix degradation during metastasis.
Q5: What is the molecular formula and weight of ARP-100?
A5: The molecular formula of ARP-100 is C17H20N2O5S, and its molecular weight is 376.43 g/mol.
Q6: Has research explored the structure-activity relationship of ARP-100 and its analogs?
A6: While the provided abstracts do not delve into specific SAR studies for ARP-100, they highlight the importance of its selective inhibition of MMP-2 over other MMPs. This suggests that structural modifications to the ARP-100 scaffold could potentially alter its selectivity and potency towards different MMP subtypes.
Q7: What in vitro models have been used to study ARP-100's efficacy?
A7: Researchers have employed various in vitro models to investigate ARP-100's effects. These include:
- Isolated rat hearts subjected to ischemia-reperfusion injury: This model helps assess the cardioprotective effects of ARP-100 and its impact on cardiac function [].
- Neonatal rat ventricular myocytes (NRVM): NRVM cultures are used to study the effects of ARP-100 on cardiomyocyte function, including oxidative stress, MMP-2 activity, and calcium handling [, ].
- Human fibrosarcoma (HT1080) cells: This cell line helps evaluate the impact of ARP-100 on tumor cell behavior, particularly invasion and MMP-2 activity [, ].
- Human melanoma (MV3) cells: This cell line is employed to understand the role of ARP-100 in regulating tumor cell migration and invasion [].
- Human microvascular endothelial cells (HMEC-1): This model is used to study the effects of ARP-100 on angiogenesis, a crucial process in tumor growth and metastasis [].
Q8: What in vivo models have been utilized to study ARP-100's effects?
A8: While the provided abstracts primarily focus on in vitro studies, one study mentions using an in vivo A549 xenograft model to investigate the impact of MMP-2 suppression on tumor growth and angiogenesis [].
Q9: Are there other MMP inhibitors with similar properties to ARP-100?
A9: Yes, several other MMP inhibitors exist, each with varying selectivity profiles. The abstracts mention:
- Batimastat: A broad-spectrum MMP inhibitor with potential in various applications, including cancer therapy [].
- GM6001: Another broad-spectrum MMP inhibitor used in research to understand the role of MMPs in different biological processes [].
- ONO-4817: A selective MMP-2 and MMP-9 inhibitor investigated for its potential therapeutic benefits [, ].
- TIMP-2 (Tissue inhibitor of metalloproteinase-2): A naturally occurring inhibitor of MMP-2 that plays a role in regulating its activity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



